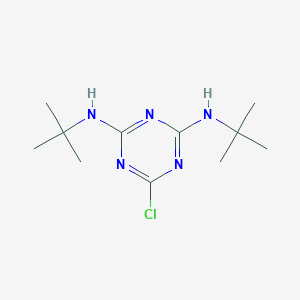

1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

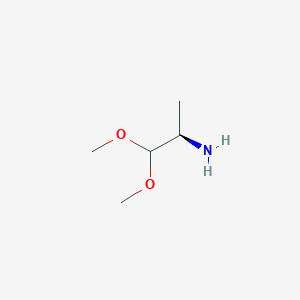

1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)-, also known as 6-chloro-N,N'-bis(1,1-dimethylethyl)-2,4-diaminotriazine or 6-chloro-2,4-diaminotriazine, is an organic compound belonging to the triazine family. This compound is a white crystalline solid with a molecular formula of C6H10ClN3. It is a versatile and important building block in organic synthesis, and has been widely used in the synthesis of a variety of compounds.

Scientific Research Applications

Quantitative Analysis of Triazine Pesticides

A study by Cheng and Hercules (2002) demonstrated the use of matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) for the quantitative analysis of isomeric triazine pesticides without prior separation. This technique allowed for the estimation of the total concentration and composition of isomeric mixtures, showcasing the relevance of triazine compounds in environmental monitoring and pesticide analysis (Cheng & Hercules, 2002).

Microbial Degradation of Triazine Compounds

Mulbry (1994) explored the degradation of s-triazine compounds by Rhodococcus corallinus, highlighting the environmental impact of these compounds and the potential for bioremediation. The study focused on the microbial transformation of substituted s-triazines, contributing to the understanding of microbial pathways for detoxifying environmental contaminants (Mulbry, 1994).

Attachment of Sugar Residues to Cytotoxic Triazines

Research by Simmonds and Stevens (1982) investigated methods for attaching sugar residues to cytotoxic 1,3,5-triazines, which is crucial for the development of novel chemotherapeutic agents. This study underscores the pharmaceutical applications of triazine derivatives in designing drugs with improved efficacy and targeted delivery mechanisms (Simmonds & Stevens, 1982).

Supramolecular Chemistry Applications

Moral et al. (2010) reported on the microwave-assisted synthesis of pyrazolyl bistriazines, illustrating the utility of triazine derivatives in supramolecular chemistry for creating polymers with interesting fluorescence properties. This study highlights the role of triazine-based compounds in developing materials for advanced technological applications (Moral et al., 2010).

Synthesis and Characterization of Dendrimeric Complexes

Uysal and Koç (2010) synthesized dendrimeric melamine cored complexes capped with metal complexes, indicating the importance of triazine cores in creating materials with potential applications in catalysis and material science (Uysal & Koç, 2010).

properties

IUPAC Name |

2-N,4-N-ditert-butyl-6-chloro-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClN5/c1-10(2,3)16-8-13-7(12)14-9(15-8)17-11(4,5)6/h1-6H3,(H2,13,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCLPSNTXOGURM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC(=NC(=N1)Cl)NC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192721 |

Source

|

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39605-42-0 |

Source

|

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039605420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B42670.png)

![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42677.png)

![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42679.png)

![[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate](/img/structure/B42683.png)